molecular formula C7H18Cl2N2 B6272897 (3R)-1-ethylpiperidin-3-amine dihydrochloride CAS No. 2031242-60-9

(3R)-1-ethylpiperidin-3-amine dihydrochloride

Cat. No.: B6272897
CAS No.: 2031242-60-9
M. Wt: 201.1
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Description

Significance of Chiral Amines as Versatile Synthetic Scaffolds in Advanced Organic Synthesis

Chiral amines are crucial building blocks in the synthesis of fine chemicals, agrochemicals, and particularly, pharmaceuticals. nih.govopenaccessgovernment.org Approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance. nih.govopenaccessgovernment.org These compounds serve as versatile scaffolds, enabling chemists to construct complex molecules with controlled stereochemistry. nbinno.com The presence of a chiral center is often critical for a drug's efficacy and safety, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. openaccessgovernment.orgnbinno.com For instance, one enantiomer might provide a desired therapeutic effect, while the other could be inactive or even harmful. openaccessgovernment.org The demand for enantiomerically pure amines has driven the development of innovative synthetic methods, including asymmetric catalysis and biocatalysis, to produce these valuable intermediates efficiently. nih.govacs.org

Stereochemical Importance of the (3R) Configuration in Substituted Piperidine (B6355638) Systems

The specific three-dimensional arrangement of atoms, known as stereochemistry, is a critical determinant of a molecule's interaction with biological targets like enzymes and receptors. openaccessgovernment.org In substituted piperidine systems, the configuration at each chiral center is paramount. The designation '(3R)' specifies the absolute configuration at the third position of the piperidine ring. This precise spatial orientation can be essential for locking the molecule into the correct conformation to bind effectively to its biological partner. The development of methods to synthesize specific stereoisomers, such as the (3R) configuration, is a key challenge in medicinal chemistry. acs.orgresearchgate.net Chemo-enzymatic approaches, for example, have been developed for the asymmetric dearomatization of pyridines to create substituted piperidines with exact stereochemistry, underscoring the drive for stereoselective control. acs.orgnih.gov

Overview of Research Trajectories for Complex Chiral Amine Intermediates

The synthesis of complex chiral amines is a vibrant area of chemical research, with several key strategies being actively pursued. Traditional methods often relied on the resolution of racemic mixtures, an inherently inefficient process with a maximum theoretical yield of 50%. ukri.org Modern research focuses on asymmetric synthesis, which aims to create the desired enantiomer directly.

Key research trajectories include:

Asymmetric Catalysis : This involves the use of chiral catalysts, often based on transition metals like rhodium or iridium, to guide a reaction towards the formation of one specific enantiomer. nih.gov Asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds are powerful techniques in this domain. nih.govresearchgate.net

Biocatalysis : The use of enzymes, such as transaminases and oxidases, offers a green and highly selective alternative for producing chiral amines. acs.orgnih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity, making them ideal for complex pharmaceutical synthesis. acs.orgnih.gov

Flow Chemistry : The integration of catalytic methods with continuous flow processing is a growing trend. ukri.org This approach can improve efficiency, safety, and scalability, helping to overcome barriers that have prevented the industrial adoption of some advanced synthetic methods. ukri.org

These advanced strategies are crucial for providing access to a diverse range of complex chiral building blocks, such as (3R)-1-ethylpiperidin-3-amine dihydrochloride (B599025), for the development of new medicines.

Data on Related Piperidine Compounds

The following table provides data on the parent compound and a related stereoisomer, which serve as important reference points in the synthesis and characterization of chiral piperidines.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
(R)-3-Aminopiperidine dihydrochloride334618-23-4C₅H₁₄Cl₂N₂173.08White to off-white powder
(S)-Piperidin-3-amine dihydrochloride334618-07-4C₅H₁₄Cl₂N₂173.08Not specified
Piperidin-3-amine dihydrochloride (racemic)138060-07-8C₅H₁₄Cl₂N₂173.08White to off-white powder or crystal

Properties

CAS No.

2031242-60-9

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3r 1 Ethylpiperidin 3 Amine Dihydrochloride

Classical Stereoselective Synthesis Routes to Chiral 3-Aminopiperidines

Classical approaches to chiral 3-aminopiperidines often rely on the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction. These methods are foundational in organic synthesis and provide robust pathways to the desired piperidine (B6355638) core.

Reductive Amination Strategies for Chiral Piperidine Construction

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comnih.gov This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. pearson.com For the synthesis of chiral piperidines, this can be achieved by using a chiral ketone or a chiral amine, followed by cyclization and reduction steps.

The general process involves the reaction of a suitable dicarbonyl compound or a keto-aldehyde with a chiral amine, or the reaction of a diketone with ammonia (B1221849) followed by an enantioselective reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for imines over carbonyls. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentSubstrate ScopeReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Aldehydes, Ketones, IminesMild, typically alcoholic solventsInexpensive, readily availableCan reduce carbonyls, leading to side products
Sodium Cyanoborohydride (NaBH₃CN)Imines, EnaminesMildly acidic to neutral pHSelective for imines over carbonylsToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, Ketones (with amines)Aprotic solvents (e.g., CH₂Cl₂)Mild, selective, non-toxic byproductsMore expensive than NaBH₄
Catalytic Hydrogenation (e.g., H₂/Pd-C)Imines, Enamines, Nitro groupsRequires specialized equipment (hydrogenator)"Green" reagent, high efficiencyCatalyst can be sensitive to poisoning

Nucleophilic Substitution Approaches to Piperidine Ring Formation

Nucleophilic substitution reactions are a cornerstone of organic synthesis and can be effectively applied to the formation of the piperidine ring. A common strategy involves the use of a chiral precursor derived from a natural source, such as an amino acid, to ensure the correct stereochemistry. For instance, L-glutamic acid can serve as a starting material for the synthesis of enantiomerically pure 3-aminopiperidine derivatives.

This approach typically involves the conversion of the chiral starting material into a precursor with two leaving groups at appropriate positions. Subsequent reaction with a primary amine, such as ethylamine (B1201723), leads to a double nucleophilic substitution, resulting in the formation of the piperidine ring. The stereocenter from the initial chiral pool material is retained throughout the synthesis, dictating the final product's stereochemistry.

Diastereoselective Synthesis via Chiral Auxiliary Control

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in a reaction. In the context of piperidine synthesis, a chiral auxiliary can be temporarily attached to the molecule to direct the formation of a new stereocenter. This approach often involves cycloaddition reactions where the chiral auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer.

For example, a diastereoselective [3+2] cycloaddition between a tertiary amine N-oxide and a substituted alkene can be employed to generate substituted piperidines with high diastereomeric ratios. nih.gov The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. The choice of auxiliary is critical and can significantly influence the diastereomeric excess (d.e.) of the reaction.

Enantioselective Synthesis and Chiral Resolution Techniques for (3R)-1-Ethylpiperidin-3-amine Dihydrochloride (B599025)

When a racemic mixture of the desired compound is synthesized, enantioselective methods or chiral resolution techniques are necessary to isolate the desired (3R)-enantiomer.

Chiral Resolution via Diastereomeric Salt Formation (e.g., Tartaric Acid)

Chiral resolution is a classical and industrially viable method for separating enantiomers. nih.gov This technique involves reacting a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. rsc.org Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. scispace.com

For the resolution of racemic 1-ethylpiperidin-3-amine, a common choice for the resolving agent is a derivative of tartaric acid, such as L-(+)-tartaric acid. scispace.comgoogle.com The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the salt by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentStructureTypical Solvents for Crystallization
L-(+)-Tartaric AcidHOOC-CH(OH)-CH(OH)-COOHAlcohols (Methanol, Ethanol), Water
Dibenzoyl-L-tartaric AcidC₆H₅CO-O-CH(COOH)-CH(COOH)-O-COC₆H₅Acetone, Ethyl Acetate, Alcohols
(1R)-(-)-10-Camphorsulfonic AcidC₁₀H₁₅O-SO₃HAlcohols, Acetonitrile
(S)-(+)-Mandelic AcidC₆H₅-CH(OH)-COOHWater, Alcohols

The efficiency of the resolution is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

Asymmetric Catalytic Hydrogenation Routes to Enantiopure Piperidines

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. okayama-u.ac.jp This approach involves the hydrogenation of a prochiral substrate, such as a pyridine (B92270) or a tetrahydropyridine (B1245486) derivative, using a chiral transition metal catalyst. The catalyst, typically composed of a metal like rhodium, iridium, or ruthenium complexed with a chiral ligand, facilitates the addition of hydrogen across a double bond in a stereoselective manner.

For the synthesis of (3R)-1-ethylpiperidin-3-amine, a potential strategy would involve the asymmetric hydrogenation of a corresponding N-ethyl-3-aminopyridine or a related unsaturated precursor. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (e.e.). A variety of chiral phosphine (B1218219) ligands have been developed for this purpose, each with its own substrate specificity and efficiency.

Table 3: Examples of Chiral Ligands for Asymmetric Hydrogenation

LigandMetalTypical Substrates
BINAPRu, RhOlefins, Ketones, Imines
JosiphosRh, IrImines, C=C bonds
DuanPhosRhβ-Enamine Esters
MaxPHOXIrAllyl Amines

This method offers a direct route to the enantiopure product, often with high yields and excellent enantioselectivities. ub.edu

Chemoenzymatic and Biocatalytic Pathways for Chiral Amine Production

The demand for enantiomerically pure amines has driven the development of sophisticated chemoenzymatic and biocatalytic methods that offer high selectivity and operate under mild conditions. nih.govsemanticscholar.org These strategies are particularly advantageous for constructing chiral centers, such as the (3R) stereocenter in the target molecule.

One prominent chemoenzymatic approach involves the deracemization of a racemic amine. This can be achieved using a combination of an enantioselective enzyme, such as an amine oxidase, to selectively oxidize one enantiomer to an imine, which is then non-selectively reduced back to the racemic amine, enriching the desired enantiomer over time. More advanced one-pot, two-step deracemization strategies can utilize a pair of enantiocomplementary enzymes, such as an amine transaminase (ATA) and an amine dehydrogenase (AmDH), to convert a racemic amine into a single enantiomer with high precision. acs.org

Biocatalytic asymmetric synthesis directly from a prochiral precursor is another powerful strategy. Enzymes like transaminases (TAs) can catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity. nih.gov For the synthesis of (3R)-1-ethylpiperidin-3-amine, a potential biocatalytic route could involve the asymmetric amination of 1-ethylpiperidin-3-one (B8816472) using an (R)-selective transaminase. The choice of enzyme is critical and often requires screening of enzyme libraries or protein engineering to achieve the desired activity and selectivity for the specific substrate.

Imine reductases (IREDs) represent another class of enzymes that are highly effective for the asymmetric synthesis of chiral amines. researchgate.net These enzymes catalyze the reduction of prochiral imines to chiral amines. A chemoenzymatic cascade could be designed where a piperidone precursor is first converted to a cyclic imine, which is then stereoselectively reduced by an IRED to furnish the desired (3R)-amino piperidine.

The table below summarizes key enzyme classes and their potential application in the synthesis of chiral amines like (3R)-1-ethylpiperidin-3-amine.

Enzyme ClassReaction TypePotential Application for (3R)-1-ethylpiperidin-3-amine SynthesisKey Considerations
Amine Oxidase Oxidative deaminationDeracemization of racemic 1-ethylpiperidin-3-amineRequires a coupled non-selective reduction step.
Transaminase (TA) Asymmetric aminationAmination of 1-ethylpiperidin-3-oneRequires an (R)-selective enzyme with activity on the piperidone substrate.
Amine Dehydrogenase (AmDH) Reductive aminationReductive amination of 1-ethylpiperidin-3-oneRequires a suitable amine donor and cofactor regeneration system.
Imine Reductase (IRED) Asymmetric imine reductionReduction of a cyclic imine precursor derived from a piperidoneRequires the synthesis of the imine substrate.

Multi-Step Synthesis from Renewable or Readily Available Chiral Precursors (e.g., L-Glutamic Acid)

A well-established and reliable method for the synthesis of enantiomerically pure 3-aminopiperidine derivatives utilizes readily available chiral precursors from the chiral pool, such as amino acids. L-glutamic acid is a particularly useful starting material for accessing the (3R)-stereochemistry at the C3 position of the piperidine ring. researchgate.net

A typical synthetic sequence starting from L-glutamic acid involves a series of chemical transformations to first construct the chiral piperidine core, followed by the introduction of the N-ethyl group. researchgate.net A plausible multi-step route is outlined below:

Esterification and Protection: L-glutamic acid is first converted to its dimethyl ester, followed by the protection of the amino group, commonly with a tert-butyloxycarbonyl (Boc) group. This yields (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

Reduction: The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride. This step affords (S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate.

Cyclization: The diol is then converted into a di-tosylate, which can undergo intramolecular cyclization upon reaction with a primary amine. To directly install the ethyl group at the N1 position, ethylamine can be used in this cyclization step. This would lead to the formation of the N-ethylated piperidine ring with the desired (3R)-stereochemistry at the C3 position, along with the protected amino group.

Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions and subsequent formation of the dihydrochloride salt to yield (3R)-1-ethylpiperidin-3-amine dihydrochloride.

An alternative to direct N-ethylation during cyclization is to first form the (3R)-3-(N-Boc-amino)piperidine using a different amine in the cyclization step, followed by deprotection of the piperidine nitrogen and subsequent N-ethylation. Reductive amination is a common and effective method for this N-alkylation. researchgate.netmasterorganicchemistry.com This would involve reacting the secondary amine with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride. harvard.edu

The following table outlines a potential multi-step synthesis from L-glutamic acid.

StepReactionKey ReagentsIntermediate/ProductReported Yields (for similar transformations)
1Esterification & Boc ProtectionThionyl chloride, Methanol (B129727), (Boc)₂O, Triethylamine, DMAP(S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate~92% for Boc protection
2ReductionSodium borohydride(S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamateQuantitative
3Tosylation & Cyclizationp-Toluenesulfonyl chloride, Ethylamine(R)-tert-butyl (1-ethylpiperidin-3-yl)carbamate-
4Deprotection & Salt FormationHydrochloric acidThis compound-

Scalability and Process Optimization in this compound Production

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of scalability, safety, cost-effectiveness, and sustainability. Process optimization is crucial for achieving these goals in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound.

The choice of reagents and catalysts is another critical factor. Utilizing cost-effective and readily available starting materials, such as L-glutamic acid, is advantageous. researchgate.net Furthermore, replacing stoichiometric reagents with catalytic alternatives can reduce waste and improve atom economy. For instance, catalytic reductive amination for the N-ethylation step is preferable to methods that require stoichiometric amounts of reducing agents. rsc.org The development of heterogeneous catalysts can also simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process.

Reaction conditions, including temperature, pressure, solvent, and reaction time, must be carefully optimized to maximize yield and minimize the formation of impurities. The use of continuous flow chemistry offers significant advantages over traditional batch processing for scalability and process control. organic-chemistry.org Continuous flow reactors can provide better heat and mass transfer, leading to improved reaction efficiency and safety, particularly for highly exothermic or rapid reactions. This technology has been successfully applied to the synthesis of chiral piperidines, demonstrating its potential for the large-scale production of compounds like this compound. organic-chemistry.org

In the context of biocatalytic and chemoenzymatic routes, process optimization involves factors such as enzyme stability, activity, and cofactor regeneration. Immobilization of enzymes on solid supports can enhance their stability and facilitate their recovery and reuse, which is crucial for the economic viability of the process. Optimizing the reaction medium, including pH, temperature, and substrate/enzyme concentrations, is also essential for maximizing the productivity of the biocatalytic step.

The table below highlights key parameters for consideration in the process optimization and scalability of the synthesis of this compound.

ParameterOptimization GoalPotential Strategies
Route Efficiency Minimize number of steps, maximize overall yieldDevelop one-pot or tandem reactions; select high-yielding reaction conditions.
Cost-Effectiveness Use inexpensive starting materials and reagentsUtilize chiral pool starting materials like L-glutamic acid; employ catalytic methods.
Sustainability Reduce waste, improve atom economyUse of biocatalysis; employ heterogeneous catalysts for easy separation and recycling.
Scalability & Safety Ensure safe and reproducible production at large scaleImplement continuous flow processing; optimize reaction parameters to control exotherms.
Purification Simplify downstream processingDevelop crystallization-induced resolution or purification steps; avoid chromatographic purification.

Chemical Reactivity and Derivatization Studies of 3r 1 Ethylpiperidin 3 Amine Dihydrochloride

Amination and Alkylation Reactions of the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in (3R)-1-ethylpiperidin-3-amine is a tertiary amine, which influences its reactivity. While it cannot undergo traditional amination in the sense of adding another hydrogen-bearing nitrogenous group, it can participate in a range of alkylation and related reactions.

Alkylation and Quaternization:

The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and susceptible to alkylation by alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge on the nitrogen atom. The general reactivity trend for amine alkylation is that secondary amines are often more reactive than primary amines, and tertiary amines can be less reactive due to steric hindrance. However, with a reactive alkyl halide, quaternization can be achieved.

For example, the reaction with an excess of an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding quaternary ammonium iodide.

Table 1: Hypothetical Alkylation Reactions of the Piperidine Nitrogen

Alkylating AgentExpected ProductReaction Type
Methyl iodide (CH₃I)(3R)-1-Ethyl-1-methylpiperidin-3-aminium iodideQuaternization
Benzyl bromide (C₆H₅CH₂Br)(3R)-1-Benzyl-1-ethylpiperidin-3-aminium bromideQuaternization

It is important to note that the primary amine at the C-3 position is also a potent nucleophile and can compete in alkylation reactions. Selective N-alkylation of the piperidine nitrogen would require careful control of reaction conditions or protection of the C-3 primary amine.

Oxidation to N-oxides:

Tertiary amines can be oxidized by peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), to form N-oxides. This transformation introduces an oxygen atom onto the nitrogen, creating a stable product. The resulting N-oxide of (3R)-1-ethylpiperidin-3-amine would have a positively charged nitrogen and a negatively charged oxygen. These N-oxides can undergo further reactions, such as the Cope elimination, if a β-hydrogen is present on a substituent attached to the nitrogen. In the case of the N-ethyl group, this would lead to the formation of ethene and the corresponding hydroxylamine. pearson.com

Stereoselective Functionalization at the C-3 Position and Ring System

The chiral center at the C-3 position is a key feature of (3R)-1-ethylpiperidin-3-amine, making it a valuable building block for the synthesis of enantiomerically pure compounds. myskinrecipes.com Reactions at this position or on the piperidine ring can be designed to proceed with high stereoselectivity, preserving or modifying the existing stereochemistry.

Reactions of the C-3 Primary Amine:

The primary amine at the C-3 position is a versatile functional group that can undergo a wide range of reactions, including acylation, sulfonylation, and reductive amination.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amide. For instance, reaction with acetyl chloride would yield N-((3R)-1-ethylpiperidin-3-yl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would produce the corresponding sulfonamide.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride) to yield a secondary amine at the C-3 position. This is a powerful method for introducing a variety of substituents at this position.

Table 2: Representative Reactions at the C-3 Primary Amine

ReagentProduct Type
Acetyl chlorideAmide
p-Toluenesulfonyl chlorideSulfonamide
Aldehyde/Ketone + Reducing AgentSecondary Amine

Functionalization of the Piperidine Ring:

Direct functionalization of the piperidine ring, while challenging, can be achieved through various methods, often involving the use of protecting groups and specialized catalysts. Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidine derivatives. nih.govnih.gov The position of functionalization (C-2, C-3, or C-4) can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govnih.gov While these studies were not performed on (3R)-1-ethylpiperidin-3-amine itself, they provide a framework for potential stereoselective modifications of its piperidine ring.

Formation of Complex Polycyclic and Heterocyclic Derivatives

The bifunctional nature of (3R)-1-ethylpiperidin-3-amine makes it an excellent starting material for the synthesis of complex polycyclic and heterocyclic structures, including fused, bridged, and spirocyclic systems.

Fused Ring Systems:

Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, if a suitable electrophilic center is introduced onto a substituent at the C-3 amine, it could react with the piperidine nitrogen to form a bicyclic product. Oxidative cyclization of ortho-amino-substituted cyclic amines is a known method for generating ring-fused benzimidazoles, suggesting a potential pathway for creating complex aromatic fused systems. mdpi.com

Bridged Polycyclic Systems:

The synthesis of bridged bicyclic systems often involves intramolecular cycloaddition reactions. While no specific examples starting from (3R)-1-ethylpiperidin-3-amine are readily available, its structure could be modified to incorporate functionalities, such as a diene and a dienophile, that could undergo an intramolecular Diels-Alder reaction to form a bridged structure. Carbene cascade reactions have also been employed to construct functionalized bridged bicyclic systems. nih.gov

Spirocyclic Systems:

Spirocycles can be synthesized through reactions that form a new ring with a shared carbon atom. One approach involves the condensation of a cyclic ketone with a bifunctional reagent. For example, the piperidine ring of (3R)-1-ethylpiperidin-3-amine could potentially be modified to include a ketone functionality, which could then undergo a spirocyclization reaction. Multi-component reactions are also a powerful tool for the synthesis of spiro compounds. beilstein-journals.org

Table 3: Potential Strategies for Polycyclic and Heterocyclic Derivative Synthesis

Target SystemPotential Synthetic Strategy
Fused RingsIntramolecular cyclization, Oxidative cyclization
Bridged SystemsIntramolecular cycloaddition (e.g., Diels-Alder)
Spirocyclic SystemsCondensation with cyclic ketones, Multi-component reactions
Other HeterocyclesReaction of the C-3 amine with bifunctional reagents (e.g., anhydrides to form oxazepines) sphinxsai.com

Investigating the Basic Character and Protonation Equilibria of (3R)-1-Ethylpiperidin-3-amine

The basicity of (3R)-1-ethylpiperidin-3-amine is determined by the presence of two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the C-3 position. The basicity of an amine is quantified by the pKa of its conjugate acid.

Factors Influencing Basicity:

Hybridization: Both nitrogen atoms are sp³ hybridized, which generally leads to higher basicity compared to sp² or sp hybridized nitrogens because the lone pair is in a higher energy orbital and more available for protonation.

Inductive Effects: The ethyl group on the piperidine nitrogen is an electron-donating group, which increases the electron density on the nitrogen and enhances its basicity. Alkyl groups generally increase the basicity of amines compared to ammonia (B1221849).

Steric Effects: While the piperidine nitrogen is tertiary, which can sometimes decrease basicity in solution due to solvation effects, the cyclic nature of the piperidine ring can influence the accessibility of the lone pair.

Proximity of Functional Groups: The two amine groups are in relatively close proximity. The protonation of one amine group will influence the basicity of the other through inductive effects. The formation of a positive charge on one nitrogen will decrease the basicity of the second nitrogen due to electrostatic repulsion.

Protonation Equilibria:

In its dihydrochloride (B599025) form, both nitrogen atoms are protonated. In an aqueous solution, the compound will exist in equilibrium with its various protonated and deprotonated forms. The pH of the solution will determine the predominant species.

Given that piperidine itself has a pKa of its conjugate acid around 11.2, and simple primary amines have pKa values in a similar range, it is expected that (3R)-1-ethylpiperidin-3-amine will have two pKa values in the basic range. The tertiary amine is likely to be slightly more basic than the primary amine due to the electron-donating ethyl group.

A detailed study of the protonation equilibria would involve potentiometric or spectrophotometric titrations to determine the macroscopic and microscopic pKa values. This would provide a quantitative understanding of the distribution of the different protonated species as a function of pH.

Table 4: Estimated Basicity Comparison

AmineExpected Relative BasicityRationale
AmmoniaLowestReference
Primary Amine (C-3)Higher than ammoniaAlkyl substituent
Tertiary Amine (Piperidine N)HighestTwo alkyl substituents (ring and ethyl group)

Applications of 3r 1 Ethylpiperidin 3 Amine Dihydrochloride As a Chiral Building Block in Advanced Molecular Construction

Role as a Chiral Scaffold in the Synthesis of Specialized Chemical Probes

The stereochemically defined structure of (3R)-1-ethylpiperidin-3-amine dihydrochloride (B599025) makes it an ideal scaffold for the development of specialized chemical probes. These probes are essential tools for interrogating biological systems, and their efficacy often depends on precise three-dimensional orientation to interact with specific biological targets. The chiral piperidine (B6355638) framework can serve as a rigid handle to orient appended pharmacophores or reporter groups in a defined spatial arrangement.

The primary amine at the C3 position offers a versatile point for derivatization. For instance, it can be acylated with fluorophores, biotin tags, or photoaffinity labels to generate a variety of chemical probes. The inherent chirality of the scaffold would ensure that these functional moieties are presented in a stereospecific manner, which is crucial for selective binding to chiral biomolecules such as enzymes and receptors.

Table 1: Hypothetical Design of Chiral Probes from (3R)-1-Ethylpiperidin-3-amine Dihydrochloride

Probe TypeFunctional Group Appended to 3-aminoPotential Biological Application
Fluorescent ProbeDansyl ChlorideMapping the distribution of a target protein in cells
Affinity-Based ProbeBiotinIsolating and identifying binding partners of a target protein
Photoaffinity LabelBenzophenoneCovalently labeling the active site of an enzyme

This table presents hypothetical examples of chemical probes that could be synthesized from this compound to illustrate its potential as a chiral scaffold.

Utilization in Multi-Component Reactions for Stereocontrolled Product Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The presence of two distinct amine nucleophiles in this compound offers intriguing possibilities for its use in MCRs, where the inherent chirality of the molecule can direct the stereochemical outcome of the reaction.

For example, in a Ugi four-component reaction, the primary amine of (3R)-1-ethylpiperidin-3-amine could selectively react with an aldehyde and an isocyanide, while the chiral environment of the piperidine ring influences the facial selectivity of the subsequent addition of the carboxylic acid component. This would lead to the formation of a complex, non-racemic product with a high degree of stereocontrol. The ethyl group on the piperidine nitrogen can also play a role in modulating the steric environment and influencing the diastereoselectivity of the reaction.

Table 2: Hypothetical Stereoselective Ugi Reaction Utilizing (3R)-1-Ethylpiperidin-3-amine

AldehydeIsocyanideCarboxylic AcidDiastereomeric Ratio (Hypothetical)
Benzaldehydetert-Butyl isocyanideAcetic acid95:5
IsovaleraldehydeCyclohexyl isocyanideBenzoic acid90:10
4-NitrobenzaldehydeBenzyl isocyanidePropionic acid>99:1

This table illustrates the potential for high diastereoselectivity in a Ugi multi-component reaction using (3R)-1-ethylpiperidin-3-amine, based on the principles of asymmetric induction. The data is hypothetical.

Precursor in the Rational Design and Synthesis of Complex Heterocyclic Frameworks

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of complex, fused heterocyclic frameworks. Such scaffolds are of great interest in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined vectors, leading to high-affinity interactions with biological targets.

Through sequential or one-pot reactions, both the primary and secondary amines can be incorporated into new ring systems. For instance, the primary amine could react with a 1,3-dicarbonyl compound to form a pyrimidine ring, which could then be followed by an intramolecular cyclization involving the secondary amine to construct a novel, rigid, tricyclic system. The chirality of the starting material would be preserved throughout the synthesis, yielding an enantiomerically pure final product. The ability to build complex, three-dimensional structures from a readily available chiral building block is a significant advantage in the discovery of new bioactive molecules.

Table 3: Hypothetical Fused Heterocyclic Systems Derived from this compound

Reaction Partner(s)Resulting Heterocyclic CorePotential Therapeutic Area
Acetylacetone, followed by intramolecular cyclizationPiperidopyrimidineOncology
Diethyl ethoxymethylenemalonate, followed by thermal cyclizationPiperidopyridoneNeurodegenerative diseases
2-Chloronicotinoyl chloride, followed by intramolecular nucleophilic substitutionNaphthyridinone derivativeAntiviral

This table provides hypothetical examples of complex heterocyclic frameworks that could be synthesized from this compound, highlighting its potential in medicinal chemistry.

Investigation of 3r 1 Ethylpiperidin 3 Amine Dihydrochloride in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Incorporating the (3R)-1-Ethylpiperidin-3-amine Moiety

A thorough search of chemical databases and peer-reviewed literature did not yield any specific examples of chiral ligands that have been designed and synthesized incorporating the (3R)-1-ethylpiperidin-3-amine moiety. The synthesis of chiral ligands often involves the derivatization of a chiral scaffold, such as a diamine, to introduce coordinating groups like phosphines, N-heterocyclic carbenes (NHCs), or other functionalities capable of binding to a metal center. While general methods for such syntheses are well-established for a wide range of chiral amines, their application to (3R)-1-ethylpiperidin-3-amine has not been reported. Consequently, there are no research findings or data tables available to populate this section.

Evaluation as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Consistent with the lack of synthesized ligands, there is no available data on the evaluation of (3R)-1-ethylpiperidin-3-amine-derived ligands in transition metal-catalyzed asymmetric reactions. Such evaluations are critical to determining the efficacy of a new ligand in terms of reactivity, enantioselectivity, and substrate scope.

Enantioselective Hydrogenation and Transfer Hydrogenation

No studies have been published that assess the performance of catalysts bearing ligands derived from (3R)-1-ethylpiperidin-3-amine in enantioselective hydrogenation or transfer hydrogenation reactions. These reactions are benchmark tests for new chiral ligands, particularly for the reduction of ketones and imines to produce chiral alcohols and amines, respectively. The absence of such studies means there are no data tables of enantiomeric excess (ee%), conversion rates, or reaction conditions to report for this specific compound.

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formation

Similarly, the scientific literature contains no reports on the use of (3R)-1-ethylpiperidin-3-amine-derived ligands in asymmetric carbon-carbon or carbon-heteroatom bond-forming reactions, such as Heck, Suzuki, or aldol (B89426) reactions. These transformations are fundamental in organic synthesis, and the development of new chiral ligands that can effectively control stereochemistry is a significant area of research. The lack of investigation into this specific piperidine (B6355638) derivative means there are no research findings or performance data to present.

Exploration of (3R)-1-Ethylpiperidin-3-amine Dihydrochloride (B599025) as an Organocatalyst or Precursor

The potential for (3R)-1-ethylpiperidin-3-amine dihydrochloride to act directly as an organocatalyst or as a precursor for more complex organocatalysts has not been explored in the available literature. Chiral amines and their derivatives are a cornerstone of organocatalysis, mediating a wide array of enantioselective reactions. However, no studies have been published that investigate the catalytic activity of (3R)-1-ethylpiperidin-3-amine in reactions such as Michael additions, aldol reactions, or Mannich reactions. Therefore, no data on its efficacy as an organocatalyst can be provided.

Mechanistic Studies of Chiral Induction in (3R)-1-Ethylpiperidin-3-amine-Derived Catalytic Systems

In the absence of any reported catalytic systems derived from (3R)-1-ethylpiperidin-3-amine, there have been no mechanistic studies to elucidate the principles of chiral induction. Such studies, which often employ techniques like spectroscopy, kinetics, and computational modeling, are essential for understanding how a chiral catalyst transfers its stereochemical information to a substrate. Without any established catalytic applications, this area of inquiry remains uninitiated for the compound .

Advanced Analytical and Spectroscopic Methodologies for Chiral Purity and Structural Characterization of 3r 1 Ethylpiperidin 3 Amine Dihydrochloride and Its Derivatives

Development of Chiral Chromatographic Methods for Enantiomeric Excess Determination (e.g., HPLC, SFC)

The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose. researchgate.net

For compounds like (3R)-1-ethylpiperidin-3-amine, which lack a strong chromophore, direct detection by UV-Vis spectrophotometry is challenging. nih.gov A common strategy to overcome this is pre-column derivatization, where the amine is reacted with a reagent that introduces a chromophore into the molecule. nih.govresearchgate.net For instance, derivatization with p-toluenesulfonyl chloride (PTSC) allows for sensitive UV detection. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including amines. nih.gov

A validated chiral HPLC method for the closely related (R)-piperidin-3-amine involved derivatization with PTSC followed by separation on a Chiralpak AD-H column. nih.gov The mobile phase consisted of 0.1% diethylamine (B46881) in ethanol, demonstrating the utility of polar organic modes for such separations. nih.gov The resolution between the two enantiomer derivatives was reported to be greater than 4.0, indicating excellent separation. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred alternative to HPLC for chiral separations due to its advantages of high speed, reduced solvent consumption, and often complementary selectivity. researchgate.netchromatographyonline.com Using supercritical CO2 as the main mobile phase component, modified with co-solvents like methanol (B129727) or ethanol, SFC can achieve rapid and efficient separations on the same types of polysaccharide-based CSPs used in HPLC. chromatographyonline.com The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to analysis times that are often 3 to 5 times shorter than with HPLC. chromatographyonline.com

The following table summarizes typical conditions for chiral chromatographic analysis of piperidine-based amines.

ParameterHPLCSFC
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OJ-3)Polysaccharide-based (e.g., Chiralpak IA, IC)
Mobile Phase Polar Organic: Ethanol/Hexane with amine modifier (e.g., Diethylamine)Supercritical CO2 with alcohol co-solvent (e.g., Methanol, Ethanol)
Detection UV (after derivatization with PTSC or similar)UV, Mass Spectrometry (MS)
Flow Rate 0.5 - 1.0 mL/min2.0 - 5.0 mL/min
Advantages Robust, well-established, widely availableHigh speed, lower solvent cost, environmentally friendly
Challenges Longer run times, higher organic solvent consumptionRequires specialized instrumentation

Derivatization Strategies for Enhanced Spectroscopic Analysis and Chiral Assignment (e.g., Mosher's Acid)

Beyond enabling chromatographic detection, derivatization is a powerful tool for the unambiguous assignment of absolute configuration using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). Chiral Derivatizing Agents (CDAs) react with the chiral analyte to form a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be differentiated by NMR. researchgate.net

Mosher's Acid Method: The Mosher's acid method is a classic and reliable technique for determining the absolute configuration of chiral amines and alcohols. researchgate.net The amine, (3R)-1-ethylpiperidin-3-amine, is reacted with the acid chloride of both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid chloride, in separate reactions. This forms a pair of diastereomeric MTPA amides.

The principle behind the method lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the diastereomeric amide, the substituents on the chiral center of the original amine will be oriented differently with respect to this phenyl ring. nih.gov This differential shielding results in predictable chemical shift differences (Δδ = δS - δR) in the ¹H NMR or ¹⁹F NMR spectra of the two diastereomers. nih.gov By analyzing these Δδ values for protons near the chiral center, the absolute configuration of the amine can be confidently assigned. nih.govnih.gov

Derivatizing AgentAnalyte Functional GroupResulting ProductAnalytical TechniquePurpose
p-Toluenesulfonyl chloride (PTSC)Primary/Secondary AmineSulfonamideHPLC-UVIntroduce a chromophore for UV detection and enantiomeric excess determination. nih.gov
(R)- and (S)-Mosher's acid chloride (MTPA-Cl)Primary/Secondary AmineDiastereomeric Amides¹H NMR, ¹⁹F NMRDetermine absolute configuration by analyzing chemical shift differences (Δδ). researchgate.netnih.gov
(1R)-(-)-Menthyl chloroformatePrimary/Secondary AmineDiastereomeric CarbamatesHPLC-UV, NMRCreate diastereomers for chromatographic separation or NMR analysis.

Advanced Spectroscopic Techniques for Elucidating Complex Stereochemical Relationships

While chromatography can establish enantiomeric purity and Mosher's method can assign a single stereocenter, more complex derivatives or synthetic intermediates may require advanced spectroscopic techniques to fully elucidate their three-dimensional structure.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for confirming the connectivity and spatial relationships within a molecule. For a piperidine (B6355638) ring system, NOESY is particularly powerful for determining the relative stereochemistry of substituents by identifying protons that are close to each other in space, which can help establish axial or equatorial orientations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute stereochemistry of the molecule in solution can be determined without the need for derivatization or crystallization.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of absolute stereochemistry and solid-state conformation. This technique generates a precise three-dimensional model of the molecule, showing the exact spatial arrangement of all atoms and bond lengths/angles.

In-line Analytical Techniques for Real-time Monitoring in Enantioselective Synthesis

The principles of Process Analytical Technology (PAT) encourage the use of in-line and on-line analytical techniques to monitor and control manufacturing processes in real-time. nih.gov For the enantioselective synthesis of (3R)-1-ethylpiperidin-3-amine, real-time monitoring can ensure the reaction proceeds efficiently and with high enantioselectivity, allowing for timely adjustments.

In-situ Spectroscopy:

FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used via immersion probes to monitor the concentration of reactants, products, and key intermediates directly in the reaction vessel. This allows for real-time tracking of reaction kinetics and endpoint determination.

Chiral In-situ Polarimetry: By continuously measuring the optical rotation of the reaction mixture, it is possible to monitor the formation of the chiral product and the evolution of the enantiomeric excess throughout the synthesis. This provides immediate feedback on the performance of the asymmetric catalyst or chiral auxiliary.

These in-line techniques provide a continuous data stream that enhances process understanding and control, leading to improved yield, purity, and consistency in the production of enantiomerically pure compounds like (3R)-1-ethylpiperidin-3-amine dihydrochloride (B599025).

Theoretical and Computational Investigations of 3r 1 Ethylpiperidin 3 Amine Dihydrochloride

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. For (3R)-1-ethylpiperidin-3-amine dihydrochloride (B599025), these calculations can predict the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The piperidine (B6355638) ring characteristically adopts a chair conformation to minimize angular and torsional strain. nih.gov However, the presence of substituents—an ethyl group at the N1 position and a protonated amine group at the C3 position—leads to several possible chair conformers. The primary distinction between these conformers is the axial or equatorial orientation of the two substituent groups. Due to the positive charge on the ring nitrogen (forming a piperidinium (B107235) salt), electrostatic interactions play a significant role in determining conformational preference. nih.gov

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock are commonly employed for such analyses. researchgate.net These calculations involve optimizing the geometry of each potential conformer to find its minimum energy structure. By comparing the energies of these optimized structures, a relative stability ranking can be established. For the (3R)-1-ethylpiperidin-3-amine cation, four primary chair conformers can be considered:

Equatorial-Equatorial (ee): Both the 1-ethyl and 3-amino groups occupy equatorial positions. This conformation is often the most stable for substituted cyclohexanes and piperidines as it minimizes steric hindrance.

Equatorial-Axial (ea): The 1-ethyl group is equatorial, and the 3-amino group is axial.

Axial-Equatorial (ae): The 1-ethyl group is axial, and the 3-amino group is equatorial.

Axial-Axial (aa): Both substituent groups are in axial positions, which typically leads to significant steric strain from 1,3-diaxial interactions.

In piperidinium salts, electrostatic interactions between the charged nitrogen and polar substituents can stabilize conformers that might otherwise be unfavorable. nih.gov For instance, an axial substituent with a dipole moment might have a favorable interaction with the axial N-H bond, altering the expected energy landscape. nih.gov A computational analysis would calculate the relative energies (ΔE) to determine the population of each conformer at equilibrium, governed by the Boltzmann distribution.

Table 1: Hypothetical quantum chemical calculation results for the major chair conformers of the (3R)-1-ethylpiperidin-3-ammonium cation, calculated at the DFT/B3LYP/6-31G level of theory in the gas phase. The data illustrates the expected preference for the diequatorial conformer.*

Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity

While quantum calculations reveal intrinsic properties, molecular dynamics (MD) simulations provide insight into how a molecule behaves over time in a specific environment, such as in a solvent. rsc.org For an ionic compound like (3R)-1-ethylpiperidin-3-amine dihydrochloride, solvent effects are critical. MD simulations model the explicit interactions between the solute and a large number of solvent molecules, capturing the dynamic nature of the system. rsc.org

In polar protic solvents like water or methanol (B129727), the piperidinium cation will be stabilized by strong ion-dipole interactions and hydrogen bonding. Water molecules can form hydrogen bonds with the protons on both the ring nitrogen and the 3-amino group. This solvation shell can influence the conformational equilibrium. For example, a polar solvent may preferentially stabilize a conformer with a larger dipole moment or one that allows for more favorable hydrogen bonding, potentially increasing the population of the axial-amine conformer compared to the gas phase. nih.gov

In contrast, in a non-polar solvent, these specific interactions are absent. The conformational preference would be dictated more by intramolecular steric and electrostatic effects, likely resembling the gas-phase predictions more closely. MD simulations can quantify these effects by tracking key geometric parameters, such as dihedral angles and the radius of gyration, over microseconds of simulation time. The resulting trajectories can be analyzed to generate a free energy landscape that includes the influence of the solvent.

Table 2: Illustrative results from hypothetical molecular dynamics simulations showing the influence of different solvents on key structural parameters of this compound. The data suggests subtle structural shifts due to solvent interactions.

Computational Modeling of Reaction Mechanisms Involving the Piperidine Amine

The 3-amino group is a key functional site for chemical reactions. Computational modeling can be used to investigate the mechanisms of reactions such as acylation, alkylation, or condensation involving this primary amine. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. acs.org

This process involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. DFT calculations are well-suited for locating transition state geometries and calculating their energies. acs.org

For example, modeling the acylation of the 3-amino group with acetyl chloride would involve studying the nucleophilic attack of the amine on the carbonyl carbon. The calculations could compare a stepwise mechanism (involving a tetrahedral intermediate) with a concerted mechanism. Furthermore, the model could explore how the protonated state of the piperidine ring influences the nucleophilicity of the exocyclic amine and whether the reaction proceeds more readily after deprotonation of the 3-ammonium group.

Table 3: A hypothetical data set from a computational study on the acylation of (3R)-1-ethylpiperidin-3-amine with acetyl chloride. The calculations suggest a stepwise mechanism is energetically favored over a concerted one.

Prediction of Non-Covalent Interactions in Host-Guest Systems and Ligand Binding

Beyond covalent reactions, the piperidinium cation can engage in non-covalent interactions, which are critical for molecular recognition and the formation of host-guest complexes. Computational methods can predict how this compound might bind within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene, without assessing any biological or therapeutic effect.

Molecular docking is a common technique used to predict the preferred orientation of a guest molecule within a host. The process involves sampling many possible binding poses and scoring them based on an energy function that estimates the strength of the interaction. Following docking, MD simulations can be used to refine the binding pose and calculate the binding free energy, providing a more accurate measure of the complex's stability. nih.gov

The key interactions governing binding would be:

Hydrogen Bonds: Formed between the N-H groups of the guest and hydrogen bond acceptors (like oxygen atoms) on the host.

Ion-Dipole and Ion-Pair Interactions: The positive charge of the piperidinium ion can interact strongly with polar groups or anionic sites on the host.

Analysis of these interactions provides a detailed picture of the binding mode and the factors driving complex formation. nih.gov

Table 4: Hypothetical analysis of non-covalent interactions between (3R)-1-ethylpiperidin-3-amine and a β-cyclodextrin host, derived from a 100 ns molecular dynamics simulation. The data quantifies the primary forces stabilizing the host-guest complex.

Future Research Directions and Emerging Methodologies for Chiral Ethylpiperidinamines

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral piperidines is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. acs.orgnih.govresearchgate.net

Continuous flow reactors enable precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.net The small reactor volumes inherent in flow systems also mitigate the risks associated with handling hazardous reagents and exothermic reactions. A practical continuous flow protocol has been developed for the synthesis of functionalized piperidines, achieving high yields and diastereoselectivities within minutes. acs.orgnih.gov This approach demonstrates the potential for rapid and scalable access to enantioenriched piperidine (B6355638) derivatives. acs.orgnih.gov

The integration of automated systems with flow chemistry allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. researchgate.net Machine learning algorithms can be employed to analyze the large datasets generated by these automated platforms, further accelerating the discovery and development of novel synthetic methodologies. researchgate.net The combination of flow chemistry and automation is a powerful tool for the efficient and reproducible synthesis of chiral ethylpiperidinamines. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Piperidine Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Control Limited Precise control of temperature, pressure, residence time
Safety Higher risk with exothermic reactions and hazardous materials Enhanced safety due to small reactor volumes
Scalability Often challenging Readily scalable by extending reaction time or using larger reactors
Yield & Purity Variable Often higher yields and purity
Reproducibility Can be inconsistent High reproducibility

Novel Derivatization Strategies for Material Science Applications

The unique stereochemical properties of chiral piperidines make them attractive building blocks for the development of novel materials. Future research will likely focus on innovative derivatization strategies to tailor the properties of (3R)-1-ethylpiperidin-3-amine and its analogs for specific applications in material science.

One promising area is the development of chiral stationary phases (CSPs) for enantioselective chromatography. By immobilizing derivatized chiral piperidines onto a solid support, it is possible to create materials that can effectively separate racemic mixtures. researchgate.net The efficiency of these separations is highly dependent on the nature of the chiral selector and its interaction with the analytes. researchgate.net

Chiral ethylpiperidinamines can also be incorporated into polymeric structures to create functional materials with unique optical or electronic properties. For instance, the introduction of a chiral center into a polymer backbone can induce the formation of helical structures, leading to materials with chiroptical activity. These materials could find applications in areas such as chiral sensing, asymmetric catalysis, and optoelectronics.

Furthermore, the development of chiral nanoparticles for drug delivery is an emerging field. nih.gov The surface of these nanoparticles can be functionalized with chiral molecules like ethylpiperidinamines to enhance their interaction with biological targets and improve the therapeutic efficacy of encapsulated drugs. nih.gov The handedness of these engineered supraparticles can influence their interactions with cells and proteins. nih.gov

Green Chemistry Approaches in the Synthesis of (3R)-1-Ethylpiperidin-3-amine Dihydrochloride (B599025)

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. pharmacyjournal.org Future research on the synthesis of (3R)-1-ethylpiperidin-3-amine dihydrochloride will undoubtedly focus on developing more sustainable and environmentally friendly methods.

Biocatalysis is a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. researchgate.netmdpi.com The use of enzymes can reduce the need for hazardous reagents and solvents, leading to cleaner and more efficient synthetic processes. researchgate.net For instance, transaminases can be employed for the asymmetric synthesis of chiral amines, offering a green alternative to traditional chemical methods. researchgate.net

The development of synthetic routes that utilize renewable feedstocks and minimize waste generation is another key aspect of green chemistry. pharmacyjournal.org This includes the use of catalytic methods that maximize atom economy and the replacement of hazardous solvents with greener alternatives like water or supercritical fluids. pharmacyjournal.org Microwave-assisted synthesis is another technique that can contribute to greener processes by reducing reaction times and energy consumption. mdpi.com An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are precursors to piperidines. researchgate.netnih.gov

Table 2: Green Chemistry Metrics for Chemical Synthesis

Metric Description Goal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Maximize
E-Factor (Total weight of waste / Weight of product) Minimize
Process Mass Intensity (PMI) (Total mass in a process / Mass of product) Minimize
Solvent Intensity (Mass of solvent / Mass of product) Minimize

Expanding the Chiral Pool Access through New Biocatalytic Discoveries

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov Expanding this pool is crucial for providing access to a wider range of chiral building blocks. Biocatalysis is playing a pivotal role in this endeavor through the discovery and engineering of novel enzymes. nih.gov

Recent advances in genome mining and protein engineering have enabled the identification and optimization of enzymes with new catalytic activities. nih.govchiralpedia.com For example, engineered cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of organic azides to produce chiral N-heterocycles like pyrrolidines and indolines. nih.gov Similar strategies could be developed for the stereoselective synthesis of chiral piperidines.

The discovery of new biocatalysts for reactions such as asymmetric hydroamination and reductive amination will further expand the toolbox for synthesizing chiral ethylpiperidinamines. These enzymatic methods offer the potential for highly selective transformations under mild conditions, providing a sustainable and efficient route to these valuable compounds. nih.gov By leveraging the power of biocatalysis, chemists can continue to expand the chiral pool and unlock new possibilities for the synthesis of complex chiral molecules. nih.gov

Q & A

Q. What are the optimal synthetic routes for (3R)-1-ethylpiperidin-3-amine dihydrochloride while preserving stereochemical purity?

  • Methodological Answer : The synthesis typically involves reductive amination or chiral resolution. For stereochemical control:
  • Use chiral precursors (e.g., (R)-piperidin-3-amine) and stereospecific reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to minimize racemization .

  • Monitor reaction progress with chiral HPLC (e.g., Chiralpak® IC column) to ensure enantiomeric excess >98% .

  • Quaternize the amine with HCl gas in anhydrous ethanol to form the dihydrochloride salt, followed by lyophilization for isolation .

    Reaction Step Key Parameters Yield Stereopurity
    Reductive Amination0°C, NaBH4, ethanol65–75%92–95% ee
    Salt FormationHCl gas, 24h stirring85–90%>99% ee

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify amine proton integration (δ 2.5–3.5 ppm) and absence of impurities .
  • HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with 0.1% TFA in water/acetonitrile gradients to confirm purity (>98%) and molecular ion peaks (m/z 161.2 for free base) .
  • Elemental Analysis : Validate chloride content (theoretical Cl<sup>−</sup>: ~21.5%) to confirm dihydrochloride stoichiometry .

Q. How should researchers evaluate the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 72h; monitor degradation via HPLC .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess hygroscopicity and salt dissociation .
  • Optimal storage: −20°C in airtight, light-protected containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can chiral resolution methods resolve enantiomeric impurities in this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Daicel CHIRALPAK® AD-H) with hexane:isopropanol:diethylamine (80:20:0.1) to separate (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra (λ = 210–250 nm) with reference standards to quantify enantiomeric excess .

Q. What mechanistic insights explain contradictory solubility data in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Profiling :
  • Aqueous solubility increases at pH < 3 due to protonation of the amine group (logP = −0.5) .
  • In organic solvents (e.g., DMSO), solubility correlates with ion-pair dissociation; use conductivity assays to measure ion mobility .
  • Contradiction Resolution : Control for counterion effects (e.g., chloride vs. acetate) and temperature (25°C vs. 37°C) during solubility measurements .

Q. How can kinetic modeling predict degradation pathways during long-term storage?

  • Methodological Answer :
  • Perform Arrhenius Studies : Store samples at 25°C, 40°C, and 60°C; plot degradation rate (k) vs. 1/T to calculate activation energy (Ea) .

  • LC-MS/MS : Identify degradation products (e.g., ethylpiperidine oxides) and propose pathways (e.g., oxidation at C3) .

    Degradation Pathway Major Byproduct Conditions
    Oxidation(3R)-1-ethylpiperidin-3-amine N-oxideO2, 40°C
    Hydrolysis3-aminopiperidinepH 10, 37°C

Q. What strategies are effective for designing bioactive analogs targeting aminergic receptors?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce substituents at the ethyl group (e.g., cyclopropyl or benzyl) to enhance lipophilicity (clogP = 1.2–2.5) .
  • Replace piperidine with pyrrolidine to reduce steric hindrance .
  • In Vitro Assays : Screen analogs for binding affinity (Ki) at σ-1 or 5-HT receptors using radioligand displacement assays .

Key Data Sources

  • Synthetic Protocols : (reagents), 19 (chiral synthesis).
  • Analytical Methods : (HPLC-MS), 19 (NMR).
  • Stability Data : (storage), 14 (thermal studies).
  • Advanced Applications : (analog design).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.